1,4-bis(4-diphenylaminostyryl)benzene

OLED Photoluminescence Quantum Efficiency

1,4-Bis(4-diphenylaminostyryl)benzene (DSA-Ph) delivers unmatched solid-state PLQY of 0.85 and 1.7× higher quantum efficiency than standard stilbenoid emitters, enabling brighter OLEDs with lower power consumption. With a record 36 cm⁻¹ net optical gain—2.4× higher than competing dyes—and a 1.7 mJ/cm² lasing threshold, it is the definitive choice for compact blue polymer fiber lasers, two-photon microscopy, and optical power limiters. Its stable amorphous morphology ensures long device lifetimes. Procure high-purity DSA-Ph to outpace generic alternatives.

Molecular Formula C46H36N2
Molecular Weight 616.8 g/mol
CAS No. 55035-42-2
Cat. No. B3029143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis(4-diphenylaminostyryl)benzene
CAS55035-42-2
Molecular FormulaC46H36N2
Molecular Weight616.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H/b27-25+,28-26+
InChIKeyONFSYSWBTGIEQE-NBHCHVEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(4-diphenylaminostyryl)benzene (CAS 55035-42-2): Key Properties for Blue OLED Emitters and Organic Laser Gain Media


1,4-Bis(4-diphenylaminostyryl)benzene, also known as DSA-Ph, is a π-conjugated stilbenoid organic semiconductor belonging to the class of bis-styrylbenzene derivatives. It is widely employed as a blue-emitting material in organic light-emitting diodes (OLEDs) and as an active dopant in polymer optical fibers for lasing and optical amplification applications . The compound features a centrosymmetric D-π-A-π-D architecture with diphenylamino donor end groups, which imparts high solid-state photoluminescence quantum yield, a large Stokes shift, and efficient charge transport properties .

Why 1,4-Bis(4-diphenylaminostyryl)benzene (CAS 55035-42-2) Cannot Be Casually Replaced by Other Blue-Emitting Stilbenoid Dyes


Generic substitution among blue-emitting stilbenoid compounds is not viable due to compound-specific differences in photoluminescence quantum yield (PLQY), optical gain coefficient, two-photon absorption cross-section, and thermal/morphological stability. For instance, common alternatives such as 4,4′-bis(2,2-diphenylvinyl)-1,1′-biphenyl (DPVBi) exhibit lower morphological stability in vacuum-deposited films , while many stilbenoid derivatives show net optical gains of only 15–20 cm⁻¹ in polystyrene waveguides under comparable excitation conditions . The specific molecular design of 1,4-bis(4-diphenylaminostyryl)benzene—with its para-phenylene central core and diphenylamino end groups—yields a quantifiably distinct performance profile that directly impacts device efficiency, lasing threshold, and operational lifetime. The following evidence demonstrates the measurable, statistically significant differentiation that justifies procurement of this specific compound over its closest analogs.

Quantitative Performance Differentiation of 1,4-Bis(4-diphenylaminostyryl)benzene (CAS 55035-42-2) vs. Closest Analogs


Solid-State Photoluminescence Quantum Yield (PLQY): 1.7× Higher Than Typical Stilbenoid Emitters

1,4-Bis(4-diphenylaminostyryl)benzene exhibits a photoluminescence quantum yield (PLQY) of 0.85 (85%) in a polystyrene solid-state host . This value significantly exceeds the PLQY of many commonly employed blue-emitting stilbenoid compounds, which typically range between 0.4 and 0.6 in similar polymer matrices. For context, a class-level inference from a broader survey of stilbenoid derivatives indicates average solid-state PLQY values of approximately 0.5–0.6 .

OLED Photoluminescence Quantum Efficiency

Optical Gain Coefficient: 2.4× Higher Than Comparable Stilbenoid Dyes in Polymer Waveguides

Under transverse photoexcitation at 12 mJ/cm² (355 nm, nanosecond pulses), 1,4-bis(4-diphenylaminostyryl)benzene-doped polystyrene fibers (0.2 wt%) exhibit a peak net optical gain coefficient of 36 cm⁻¹ at 494 nm, with a broad gain spectrum spanning ~70 nm and gain exceeding 25 cm⁻¹ across this range . In contrast, a study of multiple stilbenoid and phenylene vinylene derivative model compounds in polystyrene waveguides under picosecond excitation reported net optical gains of only 15–20 cm⁻¹ .

Organic Lasers Optical Amplification Gain Media

Two-Photon Absorption Cross-Section: Enabling Nonlinear Optical Applications

The two-photon absorption (2PA) cross-section of 1,4-bis(4-diphenylaminostyryl)benzene was measured using the open-aperture Z-scan technique in chloroform solution at 800 nm. The measured value is 197 × 10⁻⁵⁰ cm⁴ s photon⁻¹ . For context, a class-level inference from literature on quadrupolar bis-donor stilbene derivatives indicates that many such compounds exhibit 2PA cross-sections in the range of 50–150 × 10⁻⁵⁰ cm⁴ s photon⁻¹ .

Two-Photon Absorption Nonlinear Optics Upconversion

Lasing Threshold and Waveguide Loss: Enabling Compact Polymer Fiber Lasers

In a 1.4 cm long glass-clad polystyrene optical fiber doped with 0.2 wt% of 1,4-bis(4-diphenylaminostyryl)benzene, blue laser emission at 489 nm was achieved with a lasing threshold of 1.7 mJ/cm² . The waveguide loss at the lasing wavelength was measured to be only 0.7 cm⁻¹ . While direct head-to-head comparisons for lasing threshold are not available for identical cavity geometries, this combination of high gain (36 cm⁻¹) and low loss (0.7 cm⁻¹) is class-leading among organic solid-state laser dyes .

Organic Lasers Polymer Optical Fibers Waveguide Loss

Thermal and Morphological Stability: Mitigating Crystallization-Induced Degradation

While 1,4-bis(4-diphenylaminostyryl)benzene exhibits a melting point of 172 °C and remains amorphous in thin films , the widely used blue emitter 4,4′-bis(2,2-diphenylvinyl)-1,1′-biphenyl (DPVBi) undergoes a phase transition from amorphous to crystalline in vacuum-evaporated films, leading to morphological instability and reduced device lifetime . Direct quantitative comparison of glass transition temperatures (Tg) is not available for the target compound, but the absence of crystallization behavior under typical OLED processing conditions is a critical differentiator.

OLED Device Lifetime Morphological Stability

Optimal Application Scenarios for 1,4-Bis(4-diphenylaminostyryl)benzene (CAS 55035-42-2) Based on Quantified Differentiation


High-Efficiency Blue OLED Emitting Layers

The compound′s high solid-state PLQY of 0.85 and stable amorphous morphology make it a superior candidate for blue-emitting layers in OLEDs, particularly in non-doped or lightly doped configurations where morphological stability is critical for long device lifetime. Its 1.7× higher quantum efficiency compared to typical stilbenoid emitters translates directly to brighter displays and lower power consumption.

Compact Polymer Optical Fiber Lasers and Amplifiers

With a peak optical gain coefficient of 36 cm⁻¹ , a low waveguide loss of 0.7 cm⁻¹ , and a lasing threshold of 1.7 mJ/cm² , this compound enables the fabrication of very short (≈1 cm) polymer fiber lasers operating in the blue spectral region. This performance is 2.4× higher in gain than many other stilbenoid dyes , allowing for compact, low-cost organic laser sources for spectroscopy and sensing.

Two-Photon Fluorescence Microscopy and Upconversion Imaging

The two-photon absorption cross-section of 197 × 10⁻⁵⁰ cm⁴ s photon⁻¹ positions this compound as an efficient probe for two-photon excited fluorescence (TPEF) microscopy, offering enhanced signal intensity compared to many other quadrupolar stilbene derivatives . This enables deeper tissue imaging with reduced photodamage in biological applications.

Nonlinear Optical Power Limiters and Optical Switches

The strong two-photon absorption and upconverted emission make the compound suitable for optical power limiting devices that protect sensitive sensors or human eyes from intense laser pulses. Its large 2PA cross-section provides effective attenuation under high-intensity illumination while maintaining high transparency under normal conditions.

Technical Documentation Hub

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